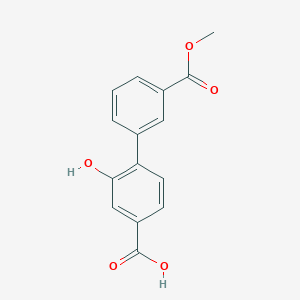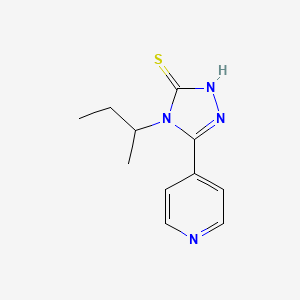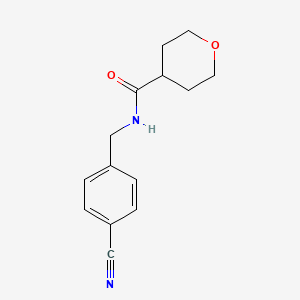![molecular formula C23H26Cl2N2O4 B14889994 N-[[4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-3,4-dimethoxybenzeneethanamine hydrochloride](/img/structure/B14889994.png)
N-[[4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-3,4-dimethoxybenzeneethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SBE 13 hydrochloride involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of 4-(6-chloro-3-pyridinyl)methoxy-3-methoxybenzaldehyde with 3,4-dimethoxybenzylamine under specific conditions to form the core structure.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of SBE 13 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time to achieve the desired product.
化学反应分析
Types of Reactions
SBE 13 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
科学研究应用
SBE 13 hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in cell biology studies to investigate the role of PLK1 in cell cycle regulation and apoptosis.
Medicine: Used in cancer research to study the effects of PLK1 inhibition on cancer cell proliferation and survival.
Industry: Applied in the development of new drugs and therapeutic agents targeting PLK1.
作用机制
SBE 13 hydrochloride exerts its effects by selectively inhibiting PLK1. PLK1 is a serine/threonine kinase that plays a critical role in cell division by regulating various stages of the cell cycle. By binding to the inactive conformation of PLK1, SBE 13 hydrochloride stabilizes this form and prevents its activation. This inhibition leads to delayed cell cycle progression, reduced cell proliferation, and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
BI 2536: Another PLK1 inhibitor with a similar mechanism of action.
Volasertib: A potent PLK1 inhibitor used in cancer research.
GSK461364: A selective PLK1 inhibitor with applications in cancer therapy.
Uniqueness
SBE 13 hydrochloride is unique due to its high selectivity for PLK1 over other kinases, such as PLK2 and PLK3 . This selectivity makes it a valuable tool in research for studying the specific effects of PLK1 inhibition without off-target effects on other kinases.
属性
分子式 |
C23H26Cl2N2O4 |
|---|---|
分子量 |
465.4 g/mol |
IUPAC 名称 |
5-[2-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methylamino]ethyl]-2-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C23H25ClN2O4.ClH/c1-28-20-6-3-16(11-19(20)27)9-10-25-13-17-4-7-21(22(12-17)29-2)30-15-18-5-8-23(24)26-14-18;/h3-8,11-12,14,25,27H,9-10,13,15H2,1-2H3;1H |
InChI 键 |
JBLNVXSQYDKHIG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


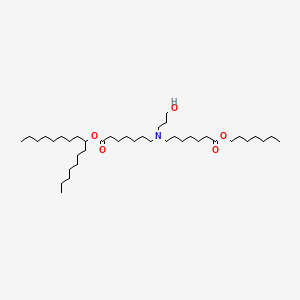
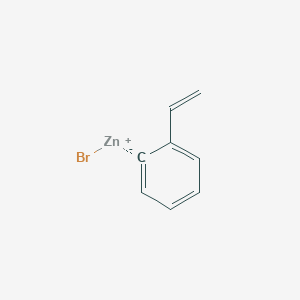
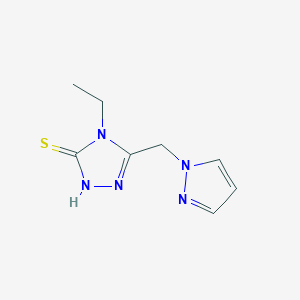
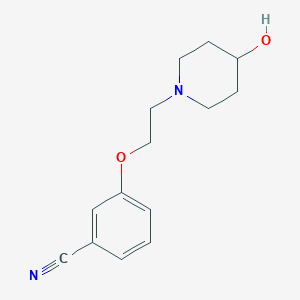
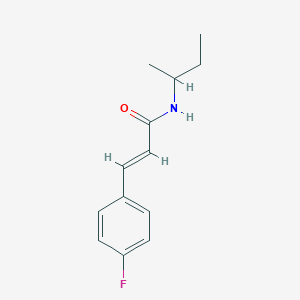
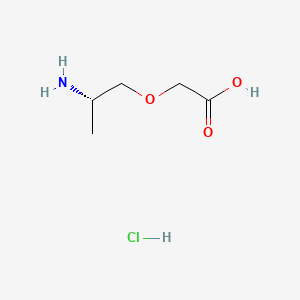
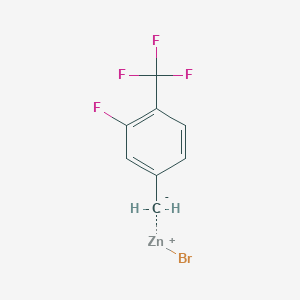
![2-(5-Amino-2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)phenyl)acetic acid](/img/structure/B14889987.png)
![Benzaldehyde, 2-hydroxy-5-tricyclo[3.3.1.1~3,7~]dec-1-yl-, oxime](/img/structure/B14889993.png)
